molecular formula C13H18N2O3S B2441021 ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate CAS No. 347353-07-5

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B2441021
CAS No.: 347353-07-5
M. Wt: 282.36
InChI Key: AQPAZGLRNHZJAO-UHFFFAOYSA-N
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Description

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiophene ring through a Gewald reaction, followed by functional group modifications to introduce the amino, methyl, and pyrrolidin-1-ylcarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups to the thiophene ring.

Scientific Research Applications

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.

    Industry: The compound’s unique properties may be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is similar in structure but contains a nitrophenyl group instead of a pyrrolidin-1-ylcarbonyl group.

    Methyl 2-aminothiophene-3-carboxylate: This compound lacks the additional substituents found in ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate, making it simpler in structure.

Uniqueness

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-18-13(17)9-8(2)10(19-11(9)14)12(16)15-6-4-5-7-15/h3-7,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPAZGLRNHZJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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